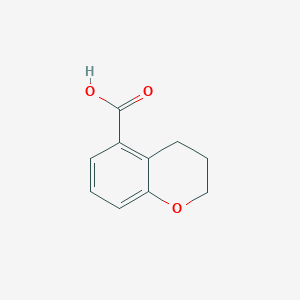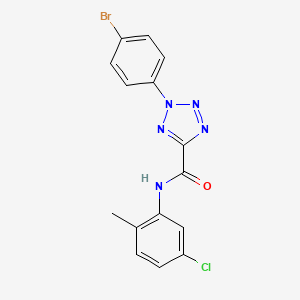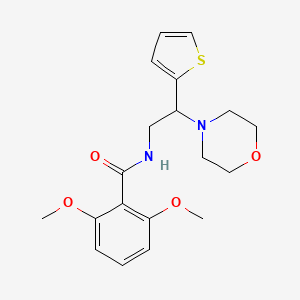![molecular formula C22H21FN4O3S B2593009 N-(3,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251611-52-5](/img/structure/B2593009.png)
N-(3,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H21FN4O3S and its molecular weight is 440.49. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radioligand Development for Imaging
Compounds with specific structural features, such as fluorophenyl groups and pyridothiadiazin dioxides, have been utilized in the development of radioligands for positron emission tomography (PET) imaging. For instance, derivatives like DPA-714 have been designed with fluorine atoms to enable labeling with fluorine-18, facilitating in vivo imaging of the translocator protein (18 kDa) with PET, highlighting their potential in neuroimaging and the study of neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).
Anticancer and Anti-inflammatory Agents
The integration of specific functional groups into molecules has led to the synthesis of compounds with significant biological activities. For example, N-substituted acetamide derivatives have shown anti-inflammatory activities, indicating the potential therapeutic applications of similar compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013). Additionally, the design of molecules incorporating thiadiazole moieties has been directed towards insecticidal properties, suggesting their use in agricultural applications to protect crops from pests (Fadda et al., 2017).
Neuroinflammation Studies
Compounds structurally related to the query molecule have been employed as ligands for the translocator protein 18 kDa (TSPO), a biomarker for neuroinflammatory processes. This highlights their use in developing novel imaging agents for PET to study neuroinflammation in vivo, offering insights into the mechanisms of various neurological disorders and potential therapeutic targets (Damont et al., 2015).
Synthesis of Heterocyclic Compounds
The structural complexity of the compound suggests its potential as a precursor in the synthesis of a wide range of heterocyclic compounds. Such compounds have diverse applications, from pharmaceuticals to materials science. For example, the synthesis of novel heterocycles incorporating a thiadiazole moiety has been explored for their potential applications in improving the quality of base oils, indicating the relevance of similar compounds in industrial and chemical research (Nessim, 2017).
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-15-9-16(2)11-18(10-15)25-21(28)13-26-14-27(19-6-3-5-17(23)12-19)22-20(31(26,29)30)7-4-8-24-22/h3-12H,13-14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRZPHMQIHILJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-methyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2592926.png)

![5-Benzyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2592931.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methylbenzamide](/img/structure/B2592937.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2592939.png)
![Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2592940.png)



![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2592944.png)

![N1-(2,6-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2592948.png)